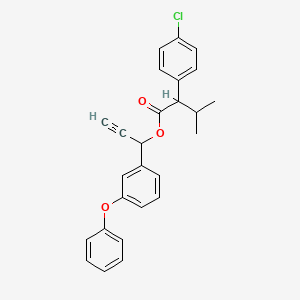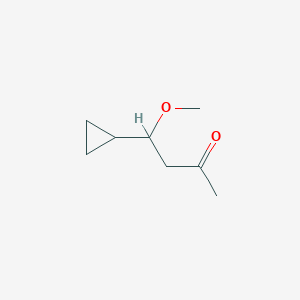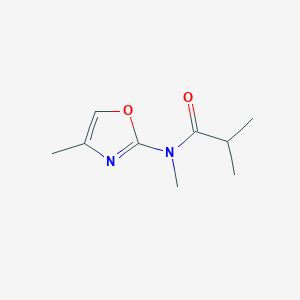![molecular formula C15H26N2OS B14613664 4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL CAS No. 59429-67-3](/img/structure/B14613664.png)
4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL is a chemical compound with a molecular weight of 282.176584452 daltons . This compound belongs to the class of pyridines, which are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring.
Métodos De Preparación
The synthesis of pyridine derivatives, including 4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL, can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of copper catalysis and activation by lithium fluoride or magnesium chloride to transform heterocyclic N-oxides into substituted N-heterocycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, DMF, and Grignard reagents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyridine derivatives are often explored for their potential therapeutic properties, including antimicrobial and antifungal activities . In the industry, these compounds can be used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Generally, pyridine derivatives can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL can be compared with other similar compounds, such as 4-[(ethylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-ol . While both compounds share a similar core structure, the presence of different substituents (hexylamino vs. ethylamino) can lead to variations in their chemical properties and biological activities. This uniqueness makes this compound a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
59429-67-3 |
|---|---|
Fórmula molecular |
C15H26N2OS |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4-[(hexylamino)methyl]-2-methyl-5-(methylsulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C15H26N2OS/c1-4-5-6-7-8-16-10-14-13(11-19-3)9-17-12(2)15(14)18/h9,16,18H,4-8,10-11H2,1-3H3 |
Clave InChI |
PKGIWTUJIASWNO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNCC1=C(C(=NC=C1CSC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


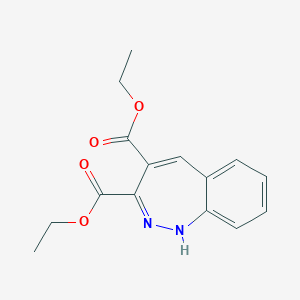
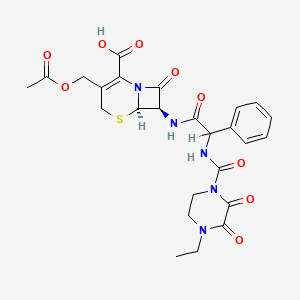
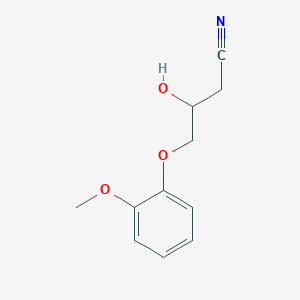
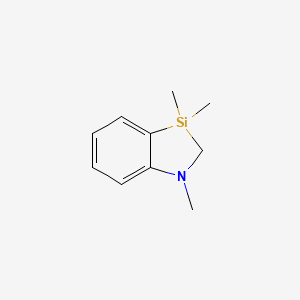
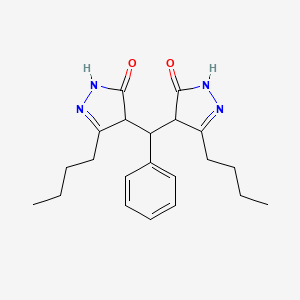
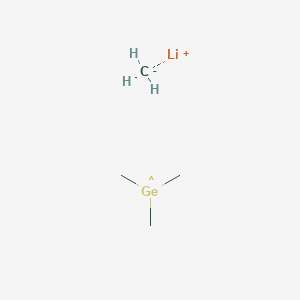
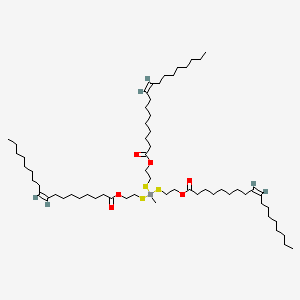
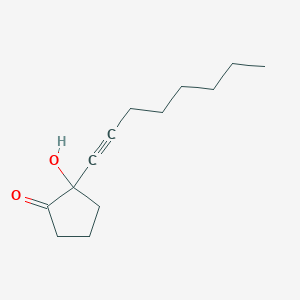
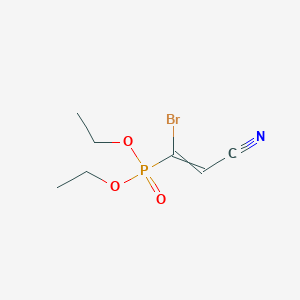
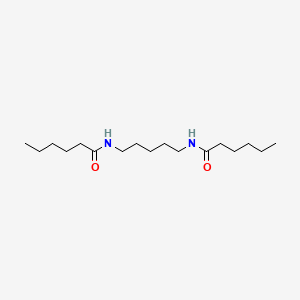
![(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14613628.png)
